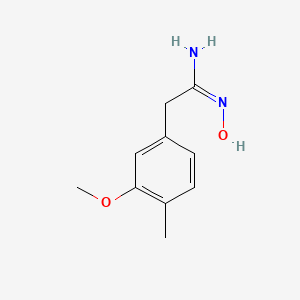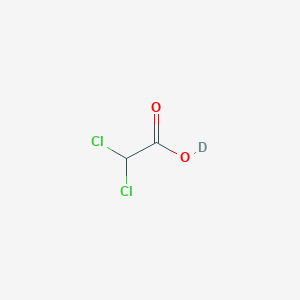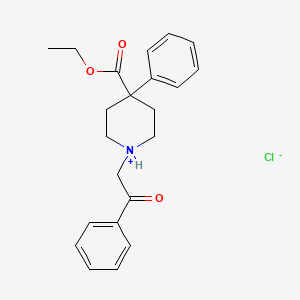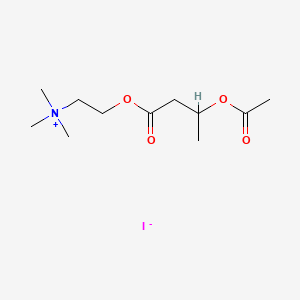![molecular formula C13H24N6O4 B13777788 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide CAS No. 88122-28-5](/img/structure/B13777788.png)
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydrazine, carbonyl, and imidazolidinone moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a diacid or its derivative under controlled conditions to form the imidazolidinone ring.
Introduction of the hydrazinyl group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Attachment of the oxopropyl group: This step involves the reaction of the intermediate with an appropriate oxopropylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azides or nitroso compounds.
Reduction: Alcohols.
Substitution: Substituted hydrazides or hydrazones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazinyl group can form reversible covalent bonds with functional groups on proteins, potentially affecting protein-protein interactions. Additionally, the compound may act as an inhibitor for certain enzymes by binding to their active sites and blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydrazinyl-3-oxopropyl)phenylboronic acid: Contains a boronic acid group and a hydrazinocarbonyl moiety, similar to the hydrazinyl and carbonyl groups in the target compound.
3-[2-[2-[2-[(3-hydrazinyl-3-oxopropyl)amino]ethoxy]ethoxy]ethylamino]propanehydrazide: Shares the hydrazinyl and oxopropyl groups with the target compound.
Uniqueness
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the imidazolidinone ring and the specific arrangement of hydrazinyl and oxopropyl groups differentiate it from other similar compounds.
Propiedades
Número CAS |
88122-28-5 |
|---|---|
Fórmula molecular |
C13H24N6O4 |
Peso molecular |
328.37 g/mol |
Nombre IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-4-9-12(22)19(7-8(2)11(21)17-15)13(23)18(9)6-5-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
Clave InChI |
CRGLWMXMTDMCBE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)

![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)

![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)





![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
